Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-
Overview
Description
Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring The presence of a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- can be achieved through various synthetic routes. One common method involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C. This catalyst-free, one-pot, three-component condensation procedure is efficient and yields high purity products .
Industrial Production Methods: Industrial production of Isoxazolo[5,4-b]pyridine derivatives typically involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yields and purity, and the process is designed to be environmentally benign and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridine derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, anticancer, and antiproliferative activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of androgens and estrogen precursors .
Comparison with Similar Compounds
Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine: Similar in structure but differs in the position of the isoxazole ring fusion.
Isoxazolo[3,4-b]pyridine: Another isomer with different biological activities.
Imidazo[4,5-b]pyridine: Contains an imidazole ring instead of an isoxazole ring and exhibits different pharmacological properties.
The uniqueness of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMRWJBOGRBGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=CC(=C12)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459745 | |
Record name | Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63523-68-2 | |
Record name | Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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